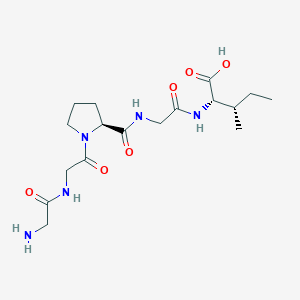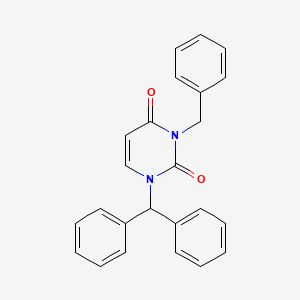
2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- is an organic compound characterized by its unique structure, which includes a phenyl group and a nitrophenyl group attached to a propynone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- typically involves the reaction of a phenylacetylene derivative with a nitrophenyl ketone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions.
化学反应分析
Types of Reactions
2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohol derivatives.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amine derivatives.
科学研究应用
2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various biochemical effects.
相似化合物的比较
Similar Compounds
- 1-Phenyl-2-propyn-1-one
- 3-Phenyl-2-propyn-1-ol
- 1-Phenyl-1-propyne
Uniqueness
2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- is unique due to the presence of both a nitrophenyl and a tetramethyl group, which confer distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
827319-24-4 |
|---|---|
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C19H17NO3/c1-12-14(3)19(20(22)23)15(4)13(2)17(12)10-11-18(21)16-8-6-5-7-9-16/h5-9H,1-4H3 |
InChI 键 |
NWKOFXMVEKSTAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C#CC(=O)C2=CC=CC=C2)C)C)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
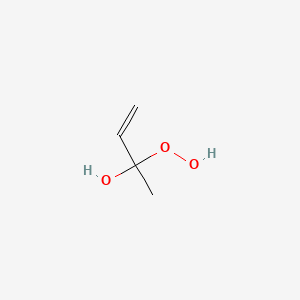

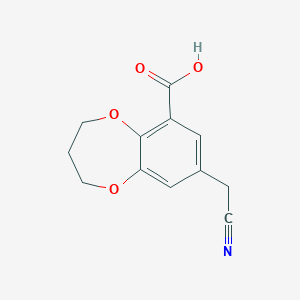
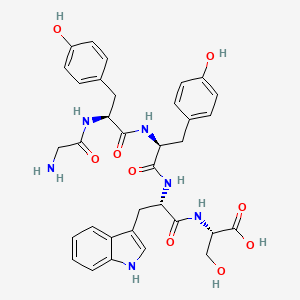

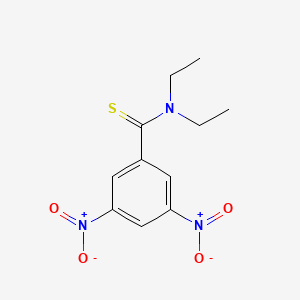
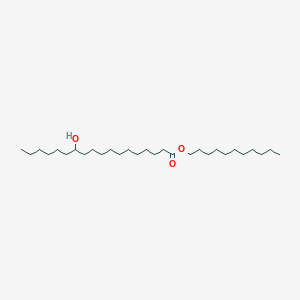
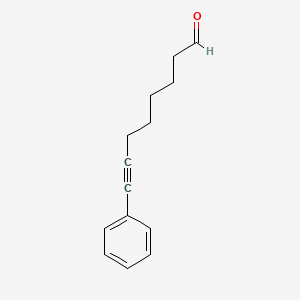

![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)
